5-(4-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MHY-1685 is a novel compound known for its role as a mammalian target of rapamycin (mTOR) inhibitor. This compound has shown significant potential in rejuvenating senile human cardiac stem cells by modulating autophagy, making it a promising candidate for improving myocardial regeneration .
科学的研究の応用
MHY-1685 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Cardiac Repair: MHY-1685 enhances the therapeutic potential of human cardiac stem cells by modulating autophagy, making it a valuable tool for myocardial regeneration.
Stem Cell Research: The compound is used to rejuvenate senile human cardiac stem cells, improving their viability and proliferation potential.
Anti-Aging Research: As a senescence inhibitor, MHY-1685 provides opportunities to study and potentially mitigate the effects of aging on cellular functions.
作用機序
MHY-1685 exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the modulation of autophagy, a cellular process that degrades and recycles cellular components. By modulating autophagy, MHY-1685 enhances the viability and proliferation potential of human cardiac stem cells, making it a promising candidate for cardiac repair and other therapeutic applications .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MHY-1685 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity, typically around 99.97% .
Industrial Production Methods
Industrial production of MHY-1685 follows stringent protocols to ensure consistency and quality. The compound is produced in solid form, with light yellow to yellow coloration. It is stored at -20°C for up to three years in powder form and can be dissolved in DMSO for experimental use .
化学反応の分析
Types of Reactions
MHY-1685 primarily undergoes reactions typical of mTOR inhibitors. These include interactions with various cellular components to modulate autophagy and inhibit senescence .
Common Reagents and Conditions
The compound is soluble in DMSO at a concentration of 62.5 mg/mL, which is commonly used as a solvent in laboratory settings. The hygroscopic nature of DMSO significantly impacts the solubility of MHY-1685, necessitating the use of freshly opened DMSO for accurate results .
Major Products Formed
The primary product formed from the reactions involving MHY-1685 is the modulation of autophagy-related pathways, leading to enhanced viability and proliferation potential of human cardiac stem cells .
類似化合物との比較
MHY-1685 is unique in its ability to modulate autophagy and inhibit senescence, setting it apart from other mTOR inhibitors. Some similar compounds include:
Rapamycin: Another well-known mTOR inhibitor, primarily used for its immunosuppressive and anti-cancer properties.
Everolimus: A derivative of rapamycin, used in cancer therapy and to prevent organ transplant rejection.
Temsirolimus: Another derivative of rapamycin, used in the treatment of renal cell carcinoma.
MHY-1685’s unique ability to rejuvenate senile human cardiac stem cells and enhance their therapeutic potential makes it a valuable addition to the family of mTOR inhibitors.
特性
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-7-3-1-6(2-4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOJQSBHVKAHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27406-31-1 |
Source
|
Record name | 5-(4-HYDROXY-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。